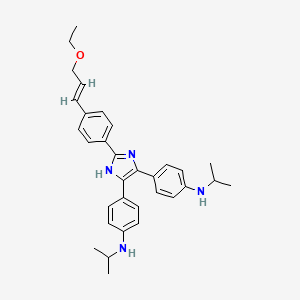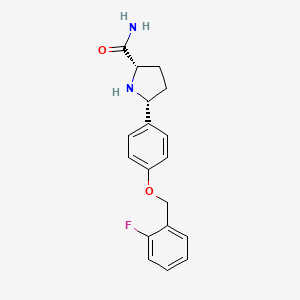
PD173955
描述
PD173955 是一种靶向艾布尔森鼠白血病病毒癌基因同源物 1 (ABL1) 和 Src 酪氨酸激酶家族的小分子抑制剂。它主要用于科学研究,以研究这些激酶的抑制,这些激酶在多种细胞过程中起着至关重要的作用,包括细胞生长、分化和存活。 This compound 因其抑制这些激酶活性的能力,在治疗慢性髓性白血病和其他癌症方面显示出巨大的潜力 .
科学研究应用
PD173955 具有广泛的科学研究应用,包括:
作用机制
PD173955 通过与 ABL1 和 Src 激酶的腺苷三磷酸 (ATP) 结合位点结合来发挥作用。这种结合抑制了激酶活性,阻止了下游底物的磷酸化。 这些激酶的抑制会破坏各种细胞过程,导致癌细胞周期停滞和凋亡 . 分子靶标包括 ABL1 和 Src 激酶,所涉及的途径主要与细胞生长、分化和存活有关 .
生化分析
Biochemical Properties
PD173955 plays a crucial role in biochemical reactions by inhibiting specific tyrosine kinases. It interacts with enzymes such as ABL1 and Src family kinases, including Src, Yes, and Fyn. The nature of these interactions involves the binding of this compound to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cell lines, this compound has been shown to induce mitotic arrest, leading to the inhibition of cell proliferation. This compound affects cell signaling pathways by inhibiting the activity of Src and ABL1 kinases, which are involved in pathways regulating cell growth, differentiation, and survival. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of these kinases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases such as ABL1 and Src. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. This compound is particularly effective in targeting both active and inactive conformations of the ABL1 kinase, which contributes to its higher potency compared to other inhibitors like imatinib. This compound also inhibits the activity of Src family kinases, further disrupting cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the activity of target kinases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on kinase activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound may affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes. This compound can accumulate in certain tissues, where it exerts its inhibitory effects on target kinases. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases such as Src and ABL1. Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to effectively inhibit kinase activity and disrupt cellular signaling pathways .
准备方法
合成路线和反应条件
PD173955 通过一个多步骤过程合成,该过程涉及形成吡啶并[2,3-d]嘧啶核心。关键步骤包括:
吡啶并[2,3-d]嘧啶核心的形成: 这涉及在受控条件下适当前体的环化。
取代反应: 通过亲核取代反应引入取代基,例如硫甲基苯胺基和二氯苯基。
工业生产方法
虽然 this compound 的具体工业生产方法没有被广泛记录,但一般方法将涉及扩大上述合成路线的规模。这将包括优化反应条件、使用工业级试剂以及采用大规模纯化技术以确保高产率和高纯度。
化学反应分析
PD173955 会发生多种化学反应,包括:
氧化: this compound 在特定条件下可被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 在碱性条件下,亲核试剂,如胺或硫醇。
主要形成的产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于研究构效关系并提高化合物的功效 .
相似化合物的比较
PD173955 通常与其他酪氨酸激酶抑制剂如伊马替尼(也称为 STI-571 或格列卫)和 PD180970 进行比较。以下是比较的关键点:
伊马替尼: This compound 和伊马替尼都靶向 ABL1 激酶,但 this compound 效力更高,可以抑制 ABL1 的多种形式(活性或非活性),而伊马替尼需要 ABL1 的特定非活性构象.
PD180970: this compound 和 PD180970 在结构上相关,两者都抑制 Bcr-Abl 依赖性细胞生长。
类似化合物列表
- 伊马替尼(STI-571,格列卫)
- PD180970
- 达沙替尼
- 尼洛替尼
This compound 因其更高的效力和靶向多种激酶构象的能力而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具 .
属性
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAARYSWULJUGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332241 | |
| Record name | PD173955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260415-63-2 | |
| Record name | PD173955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



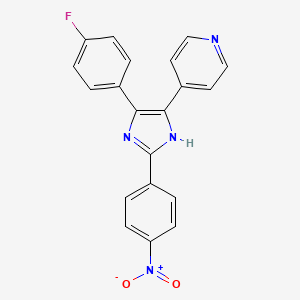
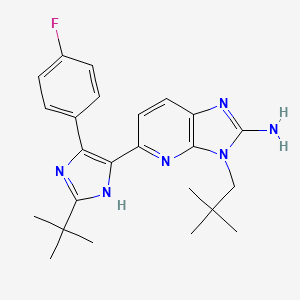
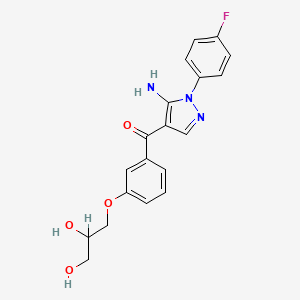
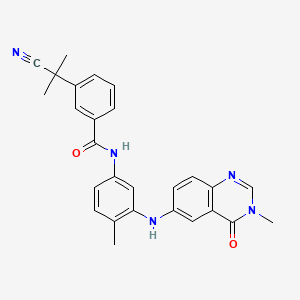
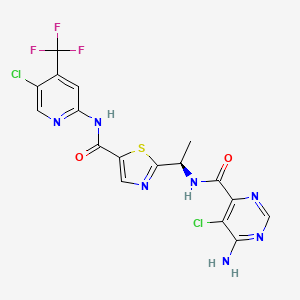


![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)

